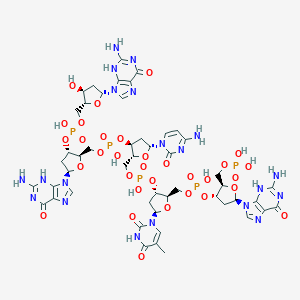
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen
Sensors and Biosensors for Amino Acids
Research on sensors and biosensors has emphasized the importance of amino acids like phenylalanine, tyrosine, and tryptophan due to their impact on the central nervous system and their roles in disease monitoring. Conducting polymers and molecularly imprinted polymers have been utilized for the electrochemical detection of these amino acids, showcasing potential for the development of devices for medicine and pharmacy quality control (Dinu & Apetrei, 2022).
Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, built from natural amino acids, have shown promise in biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Research has explored their use as delivery vehicles for genes and drugs, highlighting their potential in non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).
Enzymatic Synthesis of D-Amino Acids
D-Amino acids, which are not used for protein synthesis in nature, have garnered interest for their specific physiological functions and applications in pharmaceuticals. Enzymatic methods have been developed for the synthesis of D-amino acids, aiming for processes that are atom-economical, cost-effective, and environmentally friendly (Pollegioni, Rosini, & Molla, 2020).
Biosensors for D-Amino Acids
The need for rapid and selective determination of D-amino acids in various contexts, including food safety, human health, and neurological research, has led to the development of biosensors. These tools aim to overcome challenges related to selectivity and the simultaneous assay of L- and D-amino acids, promoting research into their neurological roles (Rosini, D’Antona, & Pollegioni, 2020).
Chitosan and its Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, has been explored for its unique antimicrobial potential due to its high charge density and reactive groups. Its versatility across various scientific and industrial applications, including antimicrobial systems, underscores the potential of amino-acid-based polymers (Raafat & Sahl, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound. This could include developing new synthetic routes, finding new reactions, studying its biological activity, etc.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. In such cases, experiments would need to be conducted to gather this information.
Eigenschaften
IUPAC Name |
(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)








![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
